molecular formula C16H19N3O3S B2626585 N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)isobutyramide CAS No. 921839-59-0

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)isobutyramide

Cat. No.: B2626585
CAS No.: 921839-59-0
M. Wt: 333.41
InChI Key: KVFYDCMPMWEPQQ-UHFFFAOYSA-N
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Description

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)isobutyramide (CAS 921838-31-5) is a chemical compound supplied for non-human research applications. With a molecular formula of C15H17N3O3S and a molecular weight of 319.38 g/mol, this molecule features a pyridazine core, a functional group common in pharmacologically active compounds . Compounds based on the pyridazinone moiety have been extensively reported in scientific literature and are studied for various bioactivities, demonstrating potent biological effects in research models . Its structure includes an ethylsulfonyl group and an isobutyramide moiety, which may contribute to its properties and interactions in research settings. The product is intended for research purposes such as in vitro assay development, structural characterization, and investigation of biochemical mechanisms. This product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-4-23(21,22)15-10-9-14(18-19-15)12-5-7-13(8-6-12)17-16(20)11(2)3/h5-11H,4H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFYDCMPMWEPQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)isobutyramide typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring is synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonylation reactions using ethylsulfonyl chloride.

    Coupling with Phenyl Isobutyramide: The final step involves coupling the pyridazine derivative with phenyl isobutyramide under appropriate conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Activity
Research indicates that derivatives of pyridazin and related compounds exhibit significant anticancer properties. The compound N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)isobutyramide may act as an inhibitor of specific cancer cell lines by targeting pathways involved in tumor growth and metastasis. Studies have shown that similar structures can inhibit colony-stimulating factor 1 receptor (CSF-1R), a target implicated in various cancers, suggesting potential therapeutic uses in oncology .

1.2 Neuroprotective Effects
Compounds with similar structures have been investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By modulating neurotransmitter activity and reducing oxidative stress, these compounds may offer protective benefits against neuronal damage .

Synthesis and Characterization

The synthesis of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)isobutyramide involves multiple steps, including the formation of the pyridazin ring and subsequent functionalization to introduce the isobutyramide moiety. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound .

3.1 Insecticidal and Fungicidal Properties
Recent studies have evaluated the biological activity of similar benzamide derivatives, revealing promising insecticidal and fungicidal properties. For instance, compounds demonstrated varying degrees of efficacy against pests and pathogens, indicating potential applications in agricultural chemistry .

CompoundInsecticidal Activity (%)Fungicidal Activity (%)
9a1048.2
9b525.0
9c2048.2
9d018.5
9e3057.7

This table illustrates the insecticidal and fungicidal activities of related compounds, suggesting that N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)isobutyramide could be explored further for agricultural applications.

Mechanism of Action

The mechanism of action of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)isobutyramide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For instance, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: These compounds share the pyridazine core and exhibit similar pharmacological activities.

    Pyrimidine Derivatives: Another class of diazines with comparable biological properties.

    Pyrazine Derivatives: Known for their antimicrobial and anticancer activities.

Biological Activity

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)isobutyramide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H22N4O2SC_{19}H_{22}N_4O_2S, with a molecular weight of 378.47 g/mol. Its structure features a pyridazine ring, which is known to contribute to various pharmacological effects.

  • Anti-inflammatory Activity : Research has indicated that compounds with similar structures exhibit anti-inflammatory properties. The ethylsulfonyl group may enhance the compound's ability to inhibit inflammatory pathways, potentially by modulating cytokine production or inhibiting pro-inflammatory enzymes .
  • Anticancer Potential : Some studies suggest that derivatives of pyridazine compounds can inhibit tumor growth and induce apoptosis in cancer cells. This activity is often linked to their ability to interfere with cell signaling pathways involved in proliferation and survival .
  • Neuroprotective Effects : Certain pyridazine derivatives have shown promise in neuroprotection, possibly by reducing oxidative stress and inflammation in neural tissues .

Biological Activity Data

The following table summarizes relevant findings on the biological activity of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)isobutyramide and related compounds:

Activity Effect Reference
Anti-inflammatoryInhibition of cytokine release
AnticancerInduction of apoptosis in cancer cells
NeuroprotectionReduction of oxidative stress

Case Studies

  • Case Study on Anti-inflammatory Effects : In a study examining the anti-inflammatory effects of ethylsulfonyl-containing compounds, it was found that N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)isobutyramide significantly reduced levels of TNF-alpha and IL-6 in vitro, indicating its potential as an anti-inflammatory agent .
  • Anticancer Activity Assessment : A series of experiments conducted on various cancer cell lines demonstrated that the compound inhibited cell proliferation with an IC50 value in the low micromolar range, suggesting significant anticancer activity .
  • Neuroprotection in Animal Models : In vivo studies using animal models of neurodegeneration showed that administration of the compound led to improved cognitive function and reduced neuronal death, supporting its neuroprotective properties .

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